

A Comparative Guide to Kinetic Modeling of Propyne Pyrolysis and Combustion

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent kinetic models for **propyne** (C₃H₄) pyrolysis and combustion. **Propyne** is a critical intermediate in the combustion of larger hydrocarbons and a key precursor to soot formation. Accurate kinetic modeling of its decomposition and oxidation is essential for developing predictive combustion models for a wide range of fuels. This document summarizes quantitative performance data of selected models against experimental results and provides detailed experimental protocols for the cited data.

Kinetic Model Comparison

This guide focuses on the comparative performance of three detailed kinetic models:

- NUIGMech1.1: An updated version of a comprehensive mechanism developed at the National University of Ireland, Galway, specifically validated for propyne chemistry.
- AramcoMech3.0: A widely used, detailed kinetic model for C1-C4 hydrocarbon combustion.
- CRECK C3 Mech: A kinetic model for C3 hydrocarbons developed by the CRECK Modeling group at Politecnico di Milano.

The performance of these models is evaluated against experimental data for ignition delay times, pyrolysis product speciation, and laminar flame speeds.



Data Presentation Ignition Delay Times (IDT)

Ignition delay time is a critical global parameter for validating combustion models. The following table summarizes experimental IDT data for **propyne**-air mixtures and compares them with predictions from the three kinetic models. The data is from the comprehensive study by Panigrahy et al.[1][2]

Pressure (bar)	Equivalen ce Ratio (Φ)	Temperat ure (K)	Experime ntal IDT (µs)	NUIGMec h1.1 Predictio n (μs)	AramcoM ech3.0 Predictio n (µs)	CRECK C3 Mech Predictio n (µs)
10	0.5	1100	~500	Good agreement	Over- predicts	-
10	1.0	1100	~400	Good agreement	Over- predicts	-
10	2.0	1100	~350	Good agreement	Over- predicts	-
30	0.5	1000	~1000	Good agreement	Significantl y over- predicts	-
30	1.0	1000	~800	Good agreement	Significantl y over- predicts	-
30	2.0	1000	~700	Good agreement	Significantl y over- predicts	-
10	1.0	800 (RCM)	~2000	Good agreement	Under- predicts	-
30	1.0	800 (RCM)	~1500	Good agreement	Under- predicts	-



Note: Specific values are interpolated from graphical data presented in the source. "Good agreement" indicates the model prediction falls within the experimental uncertainty. "-" indicates data not available for this specific model in the cited literature.

Propyne Pyrolysis Species Profiles

The mole fractions of key species during the pyrolysis of 2% **propyne** at 2 bar were measured in a single-pulse shock tube.[1][2] The following table compares the experimentally observed mole fractions of major products at a specific temperature with the predictions from NUIGMech1.1 and AramcoMech3.0.

Temperature (K)	Species	Experimental Mole Fraction	NUIGMech1.1 Prediction	AramcoMech3. 0 Prediction
1400	Allene (a-C₃H₄)	~0.004	Good agreement	Good agreement
1400	Methane (CH ₄)	~0.003	Good agreement	Good agreement
1400	Acetylene (C ₂ H ₂)	~0.0025	Good agreement	Good agreement
1400	Ethylene (C ₂ H ₄)	~0.0005	Good agreement	Good agreement
1400	Benzene (C ₆ H ₆)	~0.0002	Good agreement	Under-predicts

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture. The table below presents experimental laminar flame speeds for **propyne**-air mixtures and compares them with model predictions.[1]



Pressure (bar)	Equivalenc e Ratio (Φ)	Unburned Gas Temperatur e (K)	Experiment al Flame Speed (cm/s)	NUIGMech1 .1 Prediction (cm/s)	AramcoMec h3.0 Prediction (cm/s)
1	0.8	373	~50	Good agreement	Under- predicts
1	1.0	373	~65	Good agreement	Under- predicts
1	1.2	373	~70	Good agreement	Under- predicts
1	1.4	373	~68	Good agreement	Under- predicts
2	1.0	373	~50	Good agreement	Under- predicts

Experimental Protocols Ignition Delay Time Measurements (Shock Tube and RCM)

- High-Pressure Shock Tube (HPST): Ignition delay times for propyne/air mixtures were measured at pressures of 10 and 30 bar over a temperature range of 900–1460 K.[1][2] The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition, detected by a sharp rise in pressure. The temperature behind the reflected shock wave was controlled by adjusting the composition of the driver gas.
- Rapid Compression Machine (RCM): For lower temperature ignition (675–880 K), a heated twin-opposed piston RCM was utilized.[1][2] The prepared gas mixture was compressed rapidly, and the ignition delay was determined from the pressure trace.

Propyne Pyrolysis (Single-Pulse Shock Tube)

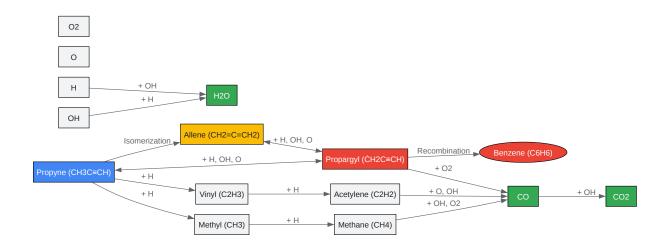


The pyrolysis of 2% **propyne** diluted in argon was studied in a single-pulse shock tube at a pressure of 2 bar and temperatures ranging from 1000 to 1800 K.[2] The reaction products were sampled from the end-wall of the shock tube and analyzed using gas chromatographymass spectrometry (GC-MS). Krypton was used as an internal standard for quantification of the product species.[2]

Laminar Flame Speed Measurements (Spherical Vessel)

Laminar flame speeds of **propyne**/air mixtures were measured in a spherical vessel at 1 and 2 bar, with an unburned gas temperature of 373 K.[1] The flame propagation was recorded using a high-speed camera, and the flame speed was determined from the outwardly propagating spherical flame.

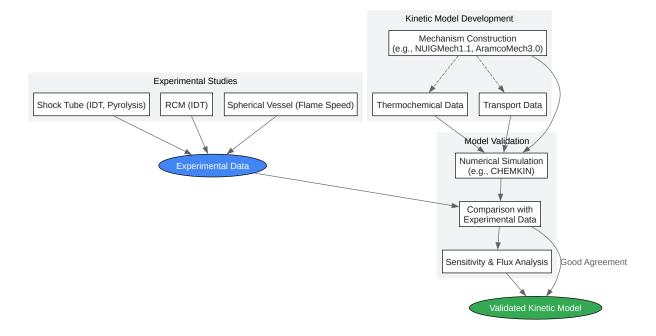
Visualizations





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Caption: Simplified reaction pathway for **propyne** pyrolysis and combustion.



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Caption: Workflow for kinetic model development and validation.



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